
5-(4-methoxyphenyl)-N-(3-methylbutyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N-(3-methylbutyl)nicotinamide, also known as GSK-3β inhibitor VIII, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various physiological and pathological processes.
Applications De Recherche Scientifique
Nicotinamide in Disease Prevention and Treatment
Cancer Chemoprevention
Nicotinamide has been studied for its role in cancer chemoprevention, particularly in breast cancer. It reduces the incidence of experimental tumors in animals and is tested for its weak toxicity in humans as a chemopreventive agent. The mechanisms of its antineoplastic action are not fully understood, but it may involve an immunoenhancing effect (Villa et al., 1993); (Veronesi et al., 1992).
Diabetes Management
Nicotinamide has been proposed as a treatment to prevent or delay the onset of Type 1 Diabetes Mellitus (T1DM) by preserving pancreatic beta-cell function. Studies show varied efficacy, indicating the need for further research to understand its role in diabetes management (Gale, 2004); (Greenbaum et al., 1996).
Nicotinamide in Neurological and Psychiatric Disorders
Parkinson's Disease and Neurotoxicity
Exposure to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinsonism by selectively damaging brain dopamine neurons, parallels research into the neuroprotective effects of nicotinamide and its influence on dopamine metabolism (Burns et al., 1985).
Schizophrenia Treatment
Early studies explored the use of nicotinic acid in treating schizophrenia, showing some promise in long-term outcomes for patients. This line of research reflects the ongoing interest in nicotinamide's potential effects on mental health disorders (Hoffer & Osmond, 1964).
Metabolic and Safety Studies
Metabolic Effects and Safety
Research on nicotinamide's metabolic effects and safety profile is critical, especially concerning its use in therapeutic interventions. Studies addressing its pharmacokinetics and the safety of oral administration in humans contribute to a deeper understanding of its potential and limitations (Irie et al., 2020).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-8-20(19(18)2)28-24(31)16-33-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-9-4-5-10-22(21)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXGBUTSNJAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

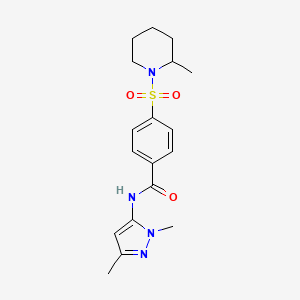
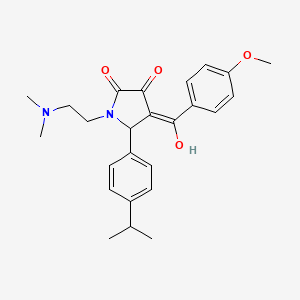
![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)
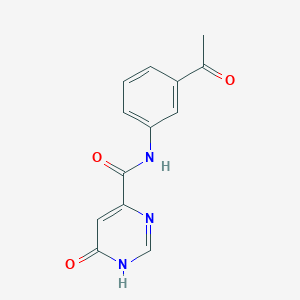
![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

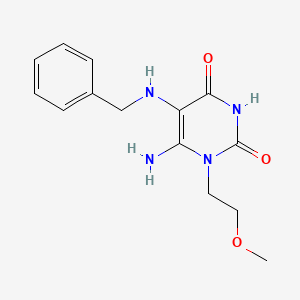
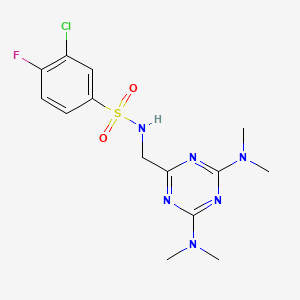
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)


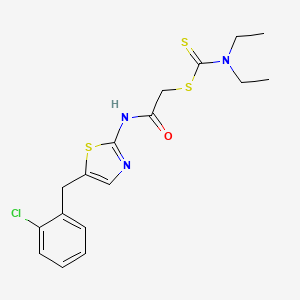
![4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2742992.png)
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)